3-(4-(Tert-butoxycarbonyl)-3-isopropylpiperazin-1-YL)propanoic acid
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Overview
Description
3-(4-(Tert-butoxycarbonyl)-3-isopropylpiperazin-1-YL)propanoic acid is a chemical compound with the molecular formula C12H22N2O4. It is known for its use in various chemical reactions and applications, particularly in organic synthesis and medicinal chemistry. The compound features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group and an isopropyl group, making it a versatile intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Tert-butoxycarbonyl)-3-isopropylpiperazin-1-YL)propanoic acid typically involves the protection of the piperazine nitrogen with a tert-butoxycarbonyl group. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine. The isopropyl group is introduced via alkylation using isopropyl bromide.
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Tert-butoxycarbonyl)-3-isopropylpiperazin-1-YL)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
3-(4-(Tert-butoxycarbonyl)-3-isopropylpiperazin-1-YL)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-(Tert-butoxycarbonyl)-3-isopropylpiperazin-1-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides steric protection, allowing the compound to selectively interact with its targets without undergoing premature degradation. The isopropyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid: This compound features a similar Boc-protected piperidine ring and is used in similar applications.
(S)-3-(4-(tert-Butoxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid: Another Boc-protected amino acid derivative with applications in peptide synthesis.
Uniqueness
3-(4-(Tert-butoxycarbonyl)-3-isopropylpiperazin-1-YL)propanoic acid is unique due to its combination of a piperazine ring, Boc protection, and isopropyl substitution. This combination provides a balance of stability and reactivity, making it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C15H28N2O4 |
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Molecular Weight |
300.39 g/mol |
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonyl]-3-propan-2-ylpiperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C15H28N2O4/c1-11(2)12-10-16(7-6-13(18)19)8-9-17(12)14(20)21-15(3,4)5/h11-12H,6-10H2,1-5H3,(H,18,19) |
InChI Key |
VDZYMMGKDGZPMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CN(CCN1C(=O)OC(C)(C)C)CCC(=O)O |
Origin of Product |
United States |
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